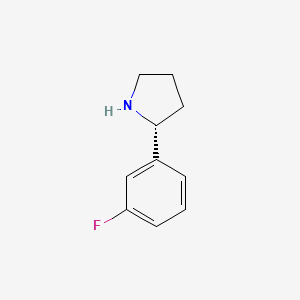

(R)-2-(3-Fluorophenyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(3-fluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADZVVBVXBBMPW-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427569 | |

| Record name | (R)-2-(3-fluorophenyl) pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920274-03-9 | |

| Record name | 2-(3-Fluorophenyl)pyrrolidine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920274039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-(3-fluorophenyl) pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Fluorophenyl)pyrrolidine, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9X9H42J5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-2-(3-Fluorophenyl)pyrrolidine

This technical guide provides a comprehensive overview of the chemical and biological properties of (R)-2-(3-Fluorophenyl)pyrrolidine, a key chiral building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical characteristics, synthesis, and biological significance.

Core Chemical Properties

This compound is a substituted pyrrolidine derivative with a fluorine atom on the phenyl ring. This substitution significantly influences its electronic properties and metabolic stability, making it an attractive scaffold in drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂FN | --INVALID-LINK-- |

| Molecular Weight | 165.21 g/mol | --INVALID-LINK-- |

| Appearance | Yellow to brown liquid | ChemicalBook |

| Boiling Point (Predicted) | 232.3 ± 33.0 °C | ChemicalBook |

| Density (Predicted) | 1.078 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 9.58 ± 0.10 | ChemicalBook |

| Solubility | DMSO (Slightly), Methanol (Slightly) | ChemicalBook |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | ChemicalBook |

| CAS Number | 920274-03-9 | --INVALID-LINK-- |

Synthesis and Experimental Protocols

The asymmetric synthesis of 2-arylpyrrolidines is a well-established field in organic chemistry. Several methods can be employed to produce this compound with high enantiomeric excess. A common and effective strategy involves the diastereoselective addition of a Grignard reagent to a chiral N-sulfinyl imine, followed by cyclization and deprotection.

Representative Synthesis Protocol: Asymmetric Synthesis via N-tert-Butanesulfinyl Imine

This protocol is adapted from established methods for the synthesis of chiral 2-arylpyrrolidines.[1][2][3]

Step 1: Formation of N-tert-Butanesulfinyl Imine

-

To a solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add (R)-2-methylpropane-2-sulfinamide (1.05 eq).

-

Add anhydrous copper(II) sulfate (2.0 eq) as a dehydrating agent.

-

Stir the mixture at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the crude N-(3-fluorobenzylidene)-2-methylpropane-2-sulfinamide. This intermediate is often used in the next step without further purification.

Step 2: Diastereoselective Grignard Addition and Cyclization

-

Prepare the Grignard reagent from 1-bromo-3-chloropropane and magnesium turnings in anhydrous tetrahydrofuran (THF).

-

Cool a solution of the N-sulfinyl imine from Step 1 in anhydrous THF to -78°C under an inert atmosphere.

-

Slowly add the prepared Grignard reagent to the imine solution.

-

Stir the reaction mixture at -78°C for 3-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting intermediate undergoes spontaneous cyclization upon standing or gentle heating to form the N-sulfinyl protected pyrrolidine.

Step 3: Deprotection of the Sulfinyl Group

-

Dissolve the crude N-sulfinyl pyrrolidine from Step 2 in methanol.

-

Add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) and stir the mixture at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

-

Purify the final product by column chromatography on silica gel.

Biological Activity and Applications

This compound serves as a crucial building block in the development of various therapeutic agents due to its favorable pharmacological properties.

Inhibition of Cytochrome P450 2D6 (CYP2D6)

This compound has been identified as an inhibitor of CYP2D6, a key enzyme in the metabolism of numerous clinically used drugs. Inhibition of CYP2D6 can lead to significant drug-drug interactions. Understanding the inhibitory potential of new chemical entities is therefore a critical step in drug development.

Experimental Protocol: CYP2D6 Inhibition Assay

A common method to assess CYP2D6 inhibition is a fluorescence-based assay using a specific substrate that is converted into a fluorescent product by the enzyme.

-

Reagent Preparation : Prepare solutions of recombinant human CYP2D6, a fluorogenic CYP2D6 substrate (e.g., a derivative of 3-cyano-7-ethoxycoumarin), NADPH regenerating system, and the test compound (this compound) at various concentrations in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Incubation : In a 96-well microplate, combine the CYP2D6 enzyme, the test compound at different concentrations, and the buffer. Pre-incubate for a short period at 37°C.

-

Initiation of Reaction : Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH regenerating system.

-

Measurement : Measure the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 405 nm and emission at 460 nm).

-

Data Analysis : Calculate the rate of the reaction for each concentration of the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the reaction rate against the inhibitor concentration.

References

- 1. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-2-(3-Fluorophenyl)pyrrolidine: A Privileged Scaffold in Medicinal Chemistry

CAS Number: 920274-03-9 Molecular Formula: C₁₀H₁₂FN Molecular Weight: 165.21 g/mol

This technical guide provides a comprehensive overview of (R)-2-(3-Fluorophenyl)pyrrolidine, a chiral heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The presence of a chiral center and a fluorophenyl group makes it a valuable scaffold in the design and synthesis of novel therapeutic agents.[1] This document details its physicochemical properties, synthesis methodologies, and its role as a key building block in the development of bioactive molecules, particularly in the context of targeted therapies.

Physicochemical Properties

This compound is a chiral molecule characterized by a pyrrolidine ring substituted at the 2-position with a 3-fluorophenyl group. The fluorine atom enhances its lipophilicity, which can influence its interaction with biological targets.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂FN | [2] |

| Molecular Weight | 165.21 g/mol | [2] |

| Stereochemistry | (R) | [2] |

| InChI | InChI=1S/C10H12FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m1/s1 | [2] |

| InChIKey | OADZVVBVXBBMPW-SNVBAGLBSA-N | [2] |

| SMILES | C1C--INVALID-LINK--C2=CC(=CC=C2)F | [2] |

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

A representative experimental workflow for a similar synthesis is outlined below. This chemoenzymatic method provides a scalable and environmentally friendly alternative to traditional chemical synthesis.

Caption: Chemoenzymatic Synthesis Workflow.

Experimental Protocol: General Procedure for Asymmetric Bioreduction

-

Materials: 2-(3-Fluorophenyl)-1-pyrroline, (R)-selective imine reductase (lyophilized powder or whole-cell catalyst), glucose dehydrogenase (for cofactor regeneration), NADP⁺, glucose, buffer solution (e.g., potassium phosphate buffer, pH 7.5), organic solvent (e.g., isopropanol).

-

Reaction Setup: In a reaction vessel, the buffer solution containing glucose, NADP⁺, and glucose dehydrogenase is prepared. The (R)-selective imine reductase is added, followed by a solution of 2-(3-Fluorophenyl)-1-pyrroline in an organic solvent.

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with shaking for a specified period (e.g., 24 hours).

-

Workup and Purification: After the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Analysis: The purified product is characterized by ¹H NMR and ¹³C NMR spectroscopy. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Role in Drug Discovery and Medicinal Chemistry

While there is a lack of publicly available quantitative data on the specific biological activity of this compound as a standalone agent, its significance lies in its role as a privileged scaffold in the design of potent and selective inhibitors for various biological targets. The pyrrolidine ring provides a three-dimensional structure that can effectively present substituents for interaction with protein binding sites.

Murine Double Minute 2 (MDM2) Inhibitors

One of the most prominent applications of the this compound core is in the development of small-molecule inhibitors of the MDM2-p53 protein-protein interaction. The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis, and its function is often abrogated in cancer through interaction with its negative regulator, MDM2.

The this compound moiety is a key component of several potent spirooxindole-based MDM2 inhibitors. In these complex molecules, the 3-fluorophenyl group is designed to fit into a specific hydrophobic pocket of the MDM2 protein, contributing significantly to the binding affinity.

The general logical relationship for the development of these inhibitors is depicted below:

Caption: MDM2 Inhibition Logic.

While specific quantitative data for this compound is not available, Table 2 presents the biological activity of a representative, more complex MDM2 inhibitor that incorporates this scaffold.

| Compound ID | Target | Assay | Ki (nM) | Cell Line | IC₅₀ (µM) | Reference |

| Analogue with this compound core | MDM2 | Binding Assay | <1 | SJSA-1 (osteosarcoma) | 0.06 |

Table 2: Representative Biological Activity of an MDM2 Inhibitor Containing the this compound Scaffold

Other Potential Applications

The unique structural features of this compound suggest its potential as a building block for a wide range of other biologically active molecules. The pyrrolidine scaffold is found in numerous approved drugs, and the introduction of a fluorine atom can modulate pharmacokinetic and pharmacodynamic properties.[1] While not yet substantiated with specific data for this compound, there is speculation that it or its derivatives could exhibit inhibitory activity against enzymes such as Cytochrome P450 2D6 (CYP2D6), a key enzyme in drug metabolism.[1]

Conclusion

This compound is a valuable and versatile chiral building block in modern medicinal chemistry. While comprehensive data on its intrinsic biological activity is limited in the public domain, its role as a key structural component in the development of potent and selective therapeutic agents, particularly MDM2 inhibitors, is well-established. The chemoenzymatic approaches to its synthesis provide an efficient and scalable route to this important scaffold. Further research into the direct biological activities of this compound and its simpler derivatives may unveil new therapeutic opportunities. This guide serves as a foundational resource for researchers and scientists working in the field of drug discovery and development.

References

Synthesis of (R)-2-(3-Fluorophenyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(3-Fluorophenyl)pyrrolidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is found in various biologically active molecules, including potent and selective ligands for G-protein coupled receptors. This technical guide provides an in-depth overview of the stereoselective synthesis of this compound, focusing on both biocatalytic and chemical methodologies. Detailed experimental protocols, comparative data, and workflow diagrams are presented to assist researchers in the efficient synthesis of this valuable building block.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, renowned for its favorable pharmacokinetic properties and its ability to serve as a versatile template for the design of novel therapeutic agents.[1][2][3] The introduction of a stereocenter and a fluorine-substituted aromatic ring, as in this compound, allows for fine-tuning of a molecule's biological activity and metabolic stability. The fluorine atom can enhance binding affinity to target proteins and improve properties such as lipophilicity and bioavailability.[4] This particular enantiomer has been identified as a key structural component in the development of ligands for various central nervous system targets, notably serotonin receptors.[5][6] This guide details two primary approaches for the asymmetric synthesis of this compound: a highly efficient biocatalytic method and a well-established chemical synthesis strategy.

Biocatalytic Synthesis via Transaminase-Triggered Cyclization

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high enantioselectivity and mild reaction conditions.[7][8] A particularly effective method for the synthesis of (R)-2-arylpyrrolidines is the use of transaminase enzymes in a cascade reaction starting from commercially available ω-chloro ketones.[9]

Reaction Scheme

The overall transformation involves an asymmetric amination of the ketone by a transaminase, followed by a spontaneous intramolecular cyclization to form the pyrrolidine ring.

Caption: Biocatalytic synthesis workflow.

Experimental Protocol

The following protocol is adapted from the general procedure for the synthesis of (R)-2-arylpyrrolidines described by Mathew, S. et al. (2023).[9]

Materials:

-

4-Chloro-1-(3-fluorophenyl)butan-1-one

-

(R)-selective transaminase (e.g., ATA-117-Rd6)

-

Pyridoxal-5'-phosphate (PLP)

-

Isopropylamine (IPA)

-

Potassium phosphate buffer (pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

Methyl tert-butyl ether (MTBE)

-

p-Toluenesulfonic acid

Procedure:

-

Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 8.0).

-

Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.

-

Add the (R)-selective transaminase to a concentration of 10 mg/mL.

-

In a separate vial, dissolve 4-chloro-1-(3-fluorophenyl)butan-1-one (50 mM) in a minimal amount of DMSO (final concentration 20% v/v).

-

Add the substrate solution to the enzyme mixture.

-

Add isopropylamine (IPA) as the amine donor to a final concentration of 1 M.

-

Reaction Conditions: Incubate the reaction mixture at 37°C with agitation (e.g., 700 rpm) for 48 hours. Monitor the reaction progress by HPLC or GC.

-

Work-up and Isolation: Upon completion, basify the reaction mixture with NaOH.

-

Extract the product with methyl tert-butyl ether (MTBE).

-

To the organic extract, add a solution of p-toluenesulfonic acid in MTBE to precipitate the product as the tosylate salt.

-

Filter the solid, wash with MTBE, and dry under vacuum to yield this compound tosylate. The free base can be obtained by neutralization and further extraction.

Quantitative Data

The biocatalytic approach typically yields high conversions and exceptional enantiomeric excess.

| Parameter | Value | Reference |

| Substrate | 4-Chloro-1-(p-chlorophenyl)butan-1-one | [9] |

| Product | (R)-2-(p-Chlorophenyl)pyrrolidine | [9] |

| Enzyme | ATA-117-Rd6 | [9] |

| Yield (isolated) | 84% | [9] |

| Enantiomeric Excess (ee) | >99.5% | [9] |

| Scale | 300 mg | [9] |

Note: Data is for a closely related analog, demonstrating the efficacy of the method.

Chemical Synthesis via Chiral Sulfinamide Auxiliary

A robust and widely employed chemical method for the asymmetric synthesis of 2-substituted pyrrolidines involves the diastereoselective addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine, followed by cyclization.[10]

Reaction Scheme

This multi-step synthesis utilizes a chiral auxiliary to direct the stereochemical outcome of the key bond-forming step.

Caption: Chemical synthesis using a chiral auxiliary.

Experimental Protocol (General)

The following is a generalized protocol based on similar syntheses of 2-arylpyrrolidines.

Step 1: Formation of N-tert-butanesulfinyl imine

-

Condense 4-chlorobutanal with (R)-tert-butanesulfinamide in the presence of a dehydrating agent (e.g., CuSO₄ or Ti(OEt)₄) in an anhydrous solvent like dichloromethane (DCM) to form the corresponding γ-chloro N-tert-butanesulfinyl imine.

Step 2: Diastereoselective Grignard Addition

-

Prepare the Grignard reagent by reacting 1-bromo-3-fluorobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF).[11][12][13]

-

Cool a solution of the γ-chloro N-tert-butanesulfinyl imine in THF to -78°C.

-

Slowly add the 3-fluorophenylmagnesium bromide solution to the imine solution.

-

Stir the reaction at -78°C for several hours until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract the product.

Step 3: Reductive Cyclization and Deprotection

-

Dissolve the crude sulfinamide intermediate from the previous step in an anhydrous solvent like THF.

-

Treat the solution with a reducing agent such as lithium triethylborohydride (LiBEt₃H) to induce reductive cyclization.

-

After completion, remove the N-tert-butanesulfinyl group by treating with a saturated solution of HCl in 1,4-dioxane.

-

The product, this compound hydrochloride, typically precipitates and can be collected by filtration.

Quantitative Data

This methodology is known for its high yields and excellent stereocontrol.

| Parameter | Value | Reference |

| Substrate | γ-Chloro N-sulfinylketimines | General Method |

| Product | (R)-2-Arylpyrrolidines | General Method |

| Diastereomeric Ratio (d.r.) | Often >95:5 | - |

| Enantiomeric Excess (ee) | >99% | - |

| Overall Yield | Good to Excellent | - |

Biological Context: 5-HT₆ Receptor Signaling

This compound serves as a crucial scaffold for the development of 5-HT₆ receptor ligands.[5][6] The 5-HT₆ receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system and is implicated in cognitive function and various neuropsychiatric disorders.[6] It is constitutively active and signals through the Gαs protein, leading to the activation of adenylyl cyclase.

Caption: Simplified 5-HT6 receptor signaling cascade.

Inverse agonists based on the this compound scaffold can bind to the 5-HT₆ receptor and reduce its basal activity, thereby modulating downstream signaling pathways. This mechanism is of significant interest for the development of cognitive enhancers and treatments for diseases like Alzheimer's and schizophrenia.[5][6]

Conclusion

The synthesis of enantiomerically pure this compound can be achieved through multiple efficient routes. The biocatalytic approach using transaminases offers an environmentally friendly process with exceptional enantioselectivity, starting from simple precursors. Chemical synthesis, particularly through the use of chiral sulfinamide auxiliaries, provides a robust and highly diastereoselective alternative that is broadly applicable to a range of 2-arylpyrrolidines. The choice of synthetic route will depend on factors such as scale, available resources, and desired purity profile. The utility of this compound as a key building block for neurologically active compounds, particularly 5-HT₆ receptor modulators, underscores the importance of reliable and efficient access to this chiral molecule for ongoing drug discovery and development efforts.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Buy this compound | 920274-03-9 [smolecule.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin [mdpi.com]

- 8. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]

- 12. adichemistry.com [adichemistry.com]

- 13. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to (R)-2-(3-Fluorophenyl)pyrrolidine: Molecular Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(3-Fluorophenyl)pyrrolidine is a chiral small molecule featuring a pyrrolidine ring substituted with a 3-fluorophenyl group at the 2-position. Its specific stereochemistry and the presence of a fluorine atom make it a molecule of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its molecular structure, stereochemical properties, and a summary of its physicochemical characteristics. While detailed experimental data for this specific enantiomer is not widely published, this guide consolidates available information and provides context based on closely related analogs.

Molecular Structure and Identification

This compound is characterized by a five-membered saturated nitrogen-containing heterocycle (pyrrolidine) attached to a benzene ring that is fluorinated at the meta position. The "(R)" designation specifies the absolute configuration at the chiral center, which is the carbon atom at the 2-position of the pyrrolidine ring where the fluorophenyl group is attached.

Table 1: Molecular Identifiers

| Identifier | Value |

| IUPAC Name | (2R)-2-(3-fluorophenyl)pyrrolidine |

| CAS Number | 920274-03-9[1] |

| Molecular Formula | C₁₀H₁₂FN[2] |

| Molecular Weight | 165.21 g/mol [2] |

| SMILES | C1C--INVALID-LINK--C2=CC(=CC=C2)F |

| InChI Key | OADZVVBVXBBMPW-SNVBAGLBSA-N[2] |

Stereochemistry

The stereochemistry of 2-(3-Fluorophenyl)pyrrolidine is crucial for its biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles. The "(R)" configuration at the C2 position denotes a specific three-dimensional arrangement of the substituents around the chiral center. This absolute stereochemistry is a key factor in its interaction with chiral biological targets such as enzymes and receptors. The Cahn-Ingold-Prelog priority rules are used to assign the (R) or (S) configuration.

The pyrrolidine ring itself is not planar and can adopt various envelope and twisted conformations. The preferred conformation of the ring and the orientation of the 3-fluorophenyl substituent will be influenced by steric and electronic factors, which in turn can affect its binding affinity to biological macromolecules.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited in publicly available literature. However, some properties have been predicted and are summarized below.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Boiling Point | 232.3 ± 33.0 °C[1] |

| Density | 1.078 ± 0.06 g/cm³[1] |

| pKa | 9.58 ± 0.10[1] |

Spectroscopic Data

No specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound could be located in the available literature. For researchers working with this compound, spectral analysis would be required for structural confirmation and purity assessment. Typical spectral characteristics for the parent compound, 2-phenylpyrrolidine, and related fluorinated analogs would be expected.

-

¹H NMR: Protons on the pyrrolidine ring would appear as multiplets in the aliphatic region, while the protons on the fluorophenyl group would be observed in the aromatic region, with splitting patterns influenced by the fluorine atom.

-

¹³C NMR: The spectrum would show distinct signals for the carbons of the pyrrolidine ring and the fluorophenyl group. The carbon attached to the fluorine atom would exhibit a characteristic large coupling constant (¹Jcf).

-

IR Spectroscopy: Characteristic peaks would include N-H stretching of the secondary amine, C-H stretching for both aliphatic and aromatic protons, and C-F stretching of the fluorophenyl group.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z 165. Fragmentation patterns would likely involve the loss of the fluorophenyl group or cleavage of the pyrrolidine ring.

Synthesis

A common and effective strategy involves the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral base, followed by a cross-coupling reaction.

Logical Workflow for a Potential Asymmetric Synthesis:

Caption: A potential synthetic workflow for this compound.

General Experimental Protocol Outline (Based on Analogs)

-

Enantioselective Lithiation: N-Boc-pyrrolidine is dissolved in a suitable aprotic solvent (e.g., MTBE or THF) and cooled to a low temperature (typically -78 °C). A chiral ligand, such as (-)-sparteine, is added, followed by the slow addition of a strong base like sec-butyllithium. The reaction is stirred for several hours to ensure the formation of the chiral lithiated intermediate.

-

Transmetalation: A solution of a metal salt, commonly zinc chloride, is added to the reaction mixture to form the more stable organozinc reagent.

-

Cross-Coupling: The aryl halide, in this case, 1-bromo-3-fluorobenzene, and a palladium catalyst with a suitable phosphine ligand are added. The reaction is allowed to warm to room temperature and stirred until completion.

-

Work-up and Purification: The reaction is quenched, and the product is extracted. The crude product is then purified using column chromatography.

-

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid) to yield the final product, this compound.

Biological Activity and Potential Applications

The pyrrolidine scaffold is a common motif in many biologically active compounds, including a number of approved drugs. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, membrane permeability, and binding affinity.

Derivatives of 2-arylpyrrolidine have shown a wide range of biological activities, with many acting on the central nervous system (CNS). They have been investigated as:

-

Dopamine and Serotonin Receptor Ligands: The pyrrolidine ring can serve as a scaffold for compounds targeting various neurotransmitter receptors.

-

Enzyme Inhibitors: The specific stereochemistry and functionality can lead to potent and selective inhibition of various enzymes.

-

Ion Channel Modulators: Some pyrrolidine derivatives have been found to modulate the activity of ion channels.

The 3-fluorophenyl substitution, in particular, is a common feature in many CNS-active drugs. While specific biological data for this compound is not available, its structural similarity to known bioactive molecules suggests its potential as a valuable building block for the synthesis of novel therapeutic agents, particularly for neurological and psychiatric disorders.

Signaling Pathway Hypothesis:

Given the prevalence of 2-arylpyrrolidines as CNS agents, a plausible hypothesis is that this compound or its derivatives could interact with G-protein coupled receptors (GPCRs) in the brain, such as dopamine or serotonin receptors.

References

Spectroscopic Characterization of (R)-2-(3-Fluorophenyl)pyrrolidine: A Technical Guide

Introduction

Experimental Protocols

The acquisition of spectroscopic data for a small molecule like (R)-2-(3-Fluorophenyl)pyrrolidine follows standardized procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1]

-

Sample Preparation : For ¹H and ¹³C NMR, the sample (typically 5-25 mg for ¹H and 50-100 mg for ¹³C) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2] The use of a deuterated solvent is crucial as it is invisible in the ¹H NMR spectrum and provides a lock signal for the spectrometer.[2] The sample is placed in a standard NMR tube.

-

Data Acquisition : The NMR spectra are acquired on a spectrometer, with typical frequencies for ¹H NMR ranging from 300 to 800 MHz. A standard pulse sequence is used to obtain the free induction decay (FID), which is then Fourier transformed to yield the NMR spectrum. Important parameters include the number of scans, relaxation delay, and pulse width.

-

Data Analysis : The resulting spectrum is analyzed for chemical shifts (δ), coupling constants (J), and integration values. These parameters provide information about the electronic environment of the nuclei, the connectivity of atoms, and the number of protons, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

-

Sample Preparation : For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).[4] Solid samples can be analyzed as a KBr pellet, a mull (e.g., with Nujol), or by using an Attenuated Total Reflectance (ATR) accessory.[3][5] The "Thin Solid Film" method, where the sample is dissolved in a volatile solvent and deposited on a salt plate, is also common.[6]

-

Data Acquisition : The prepared sample is placed in the IR spectrometer. The instrument passes a beam of infrared light through the sample and measures the amount of light that is absorbed at each frequency.

-

Data Analysis : The IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Characteristic absorption bands correspond to specific functional groups and bond vibrations (e.g., stretching and bending).[4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7]

-

Sample Introduction and Ionization : The sample is introduced into the mass spectrometer, where it is vaporized and ionized.[8] Common ionization techniques for small molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[8][9] EI is a hard ionization technique that often leads to fragmentation, while ESI is a softer method that typically produces the protonated molecule [M+H]⁺.[8]

-

Mass Analysis : The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[8]

-

Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis : The mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern. The molecular ion peak (M⁺) or the protonated molecule peak ([M+H]⁺) indicates the molecular mass. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule.[8]

Predicted Spectroscopic Data

Based on the structure of this compound, the following spectroscopic data can be predicted.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 - 6.9 | Multiplet | 4H | Aromatic protons (C₆H₄F) |

| ~ 4.2 | Multiplet | 1H | CH proton adjacent to both phenyl and nitrogen |

| ~ 3.3 - 3.0 | Multiplet | 2H | CH₂ protons adjacent to nitrogen |

| ~ 2.2 - 1.8 | Multiplet | 4H | Remaining CH₂ protons of the pyrrolidine ring |

| ~ 1.5 | Broad Singlet | 1H | NH proton |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 163 (d, J ≈ 245 Hz) | Aromatic C-F |

| ~ 145 (d, J ≈ 7 Hz) | Aromatic C-C(H)N |

| ~ 130 (d, J ≈ 8 Hz) | Aromatic C-H |

| ~ 115 (d, J ≈ 21 Hz) | Aromatic C-H |

| ~ 113 (d, J ≈ 22 Hz) | Aromatic C-H |

| ~ 109 (d, J ≈ 2 Hz) | Aromatic C-H |

| ~ 65 | CH adjacent to both phenyl and nitrogen |

| ~ 47 | CH₂ adjacent to nitrogen |

| ~ 35 | CH₂ of pyrrolidine ring |

| ~ 25 | CH₂ of pyrrolidine ring |

Table 3: Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350 | Medium, Broad | N-H Stretch |

| ~ 3050 | Medium | Aromatic C-H Stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H Stretch |

| ~ 1600, 1480 | Medium to Strong | Aromatic C=C Bending |

| ~ 1250 | Strong | C-F Stretch |

| ~ 1150 | Strong | C-N Stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 165 | Molecular Ion (M⁺) |

| 166 | [M+1]⁺ isotope peak |

| 95 | Fragment corresponding to [C₆H₄F]⁺ |

| 70 | Fragment corresponding to the pyrrolidine ring after fragmentation |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic compound.

References

- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. amherst.edu [amherst.edu]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. webassign.net [webassign.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. fiveable.me [fiveable.me]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Commercial Availability and Technical Guide for (R)-2-(3-Fluorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(3-Fluorophenyl)pyrrolidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable scaffold for the development of novel therapeutics. The pyrrolidine ring, a common motif in many biologically active compounds, provides a rigid framework for the precise spatial orientation of substituents. This technical guide provides a comprehensive overview of the commercial availability, potential synthetic and purification methodologies, and the relevant biological context of this compound and its derivatives.

Commercial Availability and Suppliers

This compound, and its hydrochloride salt, are available from various commercial suppliers. These compounds are typically offered in research quantities with purity levels suitable for laboratory use.

Table 1: Commercial Suppliers and Product Specifications for this compound (CAS: 920274-03-9)

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich (Ambeed) | A319087 | 97% | 1g, 5g |

| Parchem | 298690-72-9 | Request Quote | Bulk and various packaging sizes |

| ChemUniverse | Q06679 | 95% | 100mg, 250mg |

| ChemicalBook | CB1875797 | >98% | Inquire for pricing and availability |

| BOC Sciences | 920274-03-9 | >95% | Inquire for pricing and availability |

Table 2: Commercial Suppliers and Product Specifications for this compound Hydrochloride (CAS: 1364890-61-8)

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich (Ambeed) | A9358E1A | 97% | 1g, 5g |

| BLD Pharm | BD00814935 | >97% | 1g, 5g, 25g |

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. These values are primarily based on information from commercial suppliers and may vary slightly.

Table 3: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂FN |

| Molecular Weight | 165.21 g/mol |

| Appearance | Colorless to light yellow oil |

| Boiling Point | ~232 °C (Predicted) |

| Density | ~1.08 g/cm³ (Predicted) |

| CAS Number | 920274-03-9 |

Experimental Protocols

Proposed Synthesis Methodology: Asymmetric Reduction of a Cyclic Imine

This protocol is a representative example and may require optimization.

1. Synthesis of the Pyrroline Precursor:

The synthesis would likely begin with the condensation of 1-(3-fluorophenyl)-4-chlorobutan-1-one with a chiral auxiliary, such as (R)-tert-butanesulfinamide, to form a chiral N-sulfinyl imine. Subsequent intramolecular cyclization would yield the corresponding 2-(3-fluorophenyl)-1-pyrroline.

2. Asymmetric Reduction:

The chiral 2-(3-fluorophenyl)-1-pyrroline can then be subjected to diastereoselective reduction.

-

Materials: 2-(3-fluorophenyl)-1-pyrroline, a reducing agent (e.g., Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)), and an appropriate solvent (e.g., methanol or tetrahydrofuran (THF)).

-

Procedure:

-

Dissolve the 2-(3-fluorophenyl)-1-pyrroline in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (e.g., 0 °C or -78 °C) to enhance stereoselectivity.

-

Slowly add the reducing agent to the stirred solution.

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction carefully by the slow addition of water or an appropriate aqueous solution.

-

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

3. Deprotection (if a chiral auxiliary is used):

If a chiral auxiliary like (R)-tert-butanesulfinamide was used, the final step is the removal of the auxiliary group, typically under acidic conditions, to yield the desired this compound.

Purification Methodology

Purification of the final product is crucial to remove any remaining starting materials, byproducts, and to ensure high enantiomeric purity.

-

Flash Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. The choice of eluent system (e.g., a gradient of ethyl acetate in hexanes) would need to be optimized to achieve good separation.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine and improve the enantiomeric excess (e.e.) of the final product, chiral HPLC is the method of choice. A suitable chiral stationary phase (e.g., a polysaccharide-based column) and mobile phase (e.g., a mixture of heptane and isopropanol) would be selected and optimized for baseline separation of the enantiomers. Supercritical Fluid Chromatography (SFC) is also a powerful technique for chiral separations and can be employed for both analytical and preparative scale purification.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure of the compound. The spectra would show characteristic signals for the aromatic and pyrrolidine protons and carbons. ¹⁹F NMR would confirm the presence and chemical environment of the fluorine atom.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H bond of the secondary amine and the C-F bond of the fluorophenyl group.

Applications in Drug Discovery and Relevant Signaling Pathways

The this compound scaffold is a key building block in the design of molecules targeting various biological pathways implicated in disease. The incorporation of the fluorophenylpyrrolidine moiety can be a strategic approach to modulate the pharmacological properties of a lead compound.

Potential Therapeutic Targets

Based on the broader class of fluorinated pyrrolidine derivatives, this compound could serve as a core structure for the development of inhibitors for several enzyme families and receptors, including:

-

Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They work by preventing the degradation of incretin hormones, which leads to increased insulin secretion and reduced glucagon levels.

-

Retinoic Acid Receptor-related Orphan Receptor γt (RORγt): RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are involved in various autoimmune and inflammatory diseases. Inverse agonists of RORγt are being investigated as potential treatments for conditions like psoriasis and rheumatoid arthritis.

-

Murine Double Minute 2 (MDM2): MDM2 is an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor protein. Inhibiting the MDM2-p53 interaction is a promising strategy in cancer therapy to reactivate the tumor-suppressing function of p53. A complex spirooxindole containing a chloro-fluorophenyl-pyrrolidine moiety has been reported as a potent MDM2 inhibitor.

Signaling Pathway: The MDM2-p53 Axis

Given the precedent of a related compound targeting MDM2, understanding the MDM2-p53 signaling pathway is highly relevant for researchers working with this compound-based scaffolds. Under normal cellular conditions, p53 levels are kept low through continuous degradation mediated by MDM2. In response to cellular stress, such as DNA damage or oncogenic signaling, this interaction is disrupted, leading to the stabilization and activation of p53. Activated p53 then transcriptionally activates a range of target genes that can induce cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged cells.

Conclusion

This compound is a commercially available and synthetically accessible chiral building block with considerable potential in drug discovery. Its unique structural and electronic properties make it an attractive scaffold for the development of modulators of various therapeutically relevant targets. This guide provides researchers with a foundational understanding of its commercial landscape, potential synthetic and purification strategies, and the biological context in which it and its derivatives may function. Further research into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.

(R)-2-(3-Fluorophenyl)pyrrolidine: A Chiral Building Block for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-2-(3-Fluorophenyl)pyrrolidine has emerged as a pivotal chiral building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural features, combining a stereodefined pyrrolidine ring with a fluorinated aromatic moiety, make it a highly sought-after synthon for the development of novel therapeutics targeting a range of diseases, from cancer to neurological disorders.

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound. It is designed to equip researchers and drug development professionals with the critical knowledge needed to effectively utilize this versatile molecule in their synthetic endeavors. The guide includes detailed experimental protocols for key synthetic transformations, a summary of relevant quantitative data, and visual representations of synthetic pathways to facilitate a deeper understanding of its chemical utility.

Properties and Significance

This compound, with the chemical formula C₁₀H₁₂FN, is a chiral amine that has garnered significant interest due to its presence in a variety of biologically active compounds. The fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and lipophilicity, properties that are highly desirable in drug candidates. The stereochemistry of the pyrrolidine ring is crucial for its interaction with chiral biological targets such as enzymes and receptors.

Synthetic Strategies

The enantioselective synthesis of this compound and its analogs can be achieved through several modern synthetic methodologies. Key approaches include:

-

Asymmetric Catalysis: Transition-metal-catalyzed reactions, such as hydroalkylation of pyrrolines, offer a direct and efficient route to chiral 2-arylpyrrolidines.

-

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, provides a reliable method for constructing the chiral pyrrolidine core.

-

Biocatalysis: The use of enzymes, such as transaminases, allows for highly enantioselective and environmentally friendly synthetic transformations.

-

Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary can effectively control the stereochemistry of key bond-forming reactions.

-

Intramolecular Reactions: Cyclization strategies, such as the intramolecular Schmidt reaction, can be employed to construct the pyrrolidine ring with high stereocontrol.

Data Presentation

The following tables summarize quantitative data for representative synthetic methods for preparing chiral 2-arylpyrrolidines, including analogs of this compound.

| Method | Substrate | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| Biocatalytic Transaminase-Triggered Cyclization | ω-chloro-1-(3-fluorophenyl)butan-1-one | Transaminase (ATA-117-Rd6), PLP, IPA, DMSO | KPi buffer | 30 | 24 | 85 | >99.5 (R) | [1] |

| Asymmetric Grignard Addition | γ-chloro-N-tert-butanesulfinyl imine | 3-Fluorophenylmagnesium bromide | THF | -78 to rt | 12 | 88 | >98 (R) | [2] |

| Cobalt-Catalyzed Hydroalkylation | N-Boc-3-pyrroline | CoBr₂, (S)-Ph-BOX, (MeO)₂MeSiH, CsF, 3-fluoroiodobenzene | DME | 0 | 12 | 75 | 92 (R) | [3][4] |

Table 1: Synthesis of this compound and Analogs.

Experimental Protocols

This section provides detailed experimental methodologies for key synthetic transformations relevant to the preparation and application of this compound.

Protocol 1: Biocatalytic Asymmetric Synthesis of this compound via Transaminase-Triggered Cyclization

This protocol describes a highly enantioselective biocatalytic method for the synthesis of this compound from the corresponding ω-chloroketone.[1]

Materials:

-

ω-chloro-1-(3-fluorophenyl)butan-1-one

-

Transaminase (ATA-117-Rd6)

-

Pyridoxal 5'-phosphate (PLP)

-

Isopropylamine (IPA)

-

Dimethyl sulfoxide (DMSO)

-

Potassium phosphate buffer (KPi), 100 mM, pH 8

-

Methyl tert-butyl ether (MTBE)

-

p-Toluenesulfonic acid

Procedure:

-

In a reaction vessel, prepare a solution containing KPi buffer (100 mM, pH 8) and DMSO (20% v/v).

-

To this solution, add the transaminase enzyme (10 mg/mL), PLP (1 mM), and IPA (1 M).

-

Add ω-chloro-1-(3-fluorophenyl)butan-1-one (50 mM) to initiate the reaction.

-

Stir the reaction mixture at 30°C for 24 hours.

-

Upon completion, extract the product with MTBE.

-

To the organic extract, add a solution of p-toluenesulfonic acid in MTBE to precipitate the product as its tosylate salt.

-

Filter the precipitate, wash with cold MTBE, and dry under vacuum to yield this compound tosylate.

-

The free base can be obtained by treatment with a suitable base and subsequent extraction.

Expected Yield: ~85% Enantiomeric Excess: >99.5% (R)

Protocol 2: Asymmetric Synthesis via Grignard Addition to a Chiral N-tert-Butanesulfinyl Imine

This method provides a general and highly diastereoselective route to 2-arylpyrrolidines.[2]

Materials:

-

(R)-N-(4-chlorobutylidene)-2-methylpropane-2-sulfinamide

-

3-Fluorophenylmagnesium bromide (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (4 M in dioxane)

Procedure:

-

Dissolve (R)-N-(4-chlorobutylidene)-2-methylpropane-2-sulfinamide (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78°C.

-

Slowly add 3-fluorophenylmagnesium bromide (1.2 mmol, 1.2 mL of a 1 M solution in THF) dropwise.

-

Stir the reaction mixture at -78°C for 3 hours, then allow it to warm to room temperature and stir for an additional 12 hours to facilitate in situ cyclization.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

To remove the sulfinyl group, dissolve the purified intermediate in methanol and treat with 4 M HCl in dioxane. Stir at room temperature until deprotection is complete (monitored by TLC).

-

Concentrate the solution and partition between diethyl ether and saturated aqueous sodium bicarbonate. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over Na₂SO₄, and concentrate to afford this compound.

Expected Yield: ~88% Diastereomeric Ratio: >98:2

Protocol 3: Cobalt-Catalyzed Enantioselective Hydroalkylation of N-Boc-3-pyrroline

This protocol describes a transition-metal-catalyzed approach to chiral 2-arylpyrrolidines.[3][4]

Materials:

-

N-Boc-3-pyrroline

-

3-Fluoroiodobenzene

-

Cobalt(II) bromide (CoBr₂)

-

(S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S)-Ph-BOX)

-

Dimethoxymethylsilane ((MeO)₂MeSiH)

-

Cesium fluoride (CsF)

-

Anhydrous 1,2-dimethoxyethane (DME)

Procedure:

-

In a glovebox, charge a flame-dried Schlenk tube with CoBr₂ (10 mol%) and (S)-Ph-BOX (12 mol%).

-

Add anhydrous DME (1 mL) and stir the mixture for 30 minutes.

-

Add N-Boc-3-pyrroline (1.0 mmol), 3-fluoroiodobenzene (1.2 mmol), and CsF (2.0 mmol).

-

Cool the mixture to 0°C and add (MeO)₂MeSiH (1.5 mmol) dropwise.

-

Stir the reaction at 0°C for 12 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash chromatography to yield N-Boc-(R)-2-(3-fluorophenyl)pyrrolidine.

-

The Boc protecting group can be removed under standard acidic conditions (e.g., TFA in DCM) to afford the final product.

Expected Yield: ~75% Enantiomeric Excess: 92% (R)

Applications in Drug Discovery: Synthesis of MDM2 Inhibitors

This compound is a key structural motif in a number of potent small-molecule inhibitors of the MDM2-p53 protein-protein interaction, a critical target in oncology. One prominent example is Alrizomadlin (APG-115), a clinical-stage MDM2 inhibitor. The chiral pyrrolidine core plays a crucial role in orienting the key pharmacophoric groups for optimal binding to the MDM2 protein.[5][6]

The synthesis of such inhibitors often involves the coupling of the this compound building block with a functionalized spirooxindole core.

Figure 1: Overview of synthetic strategies for this compound.

Figure 2: General workflow for the synthesis of MDM2 inhibitors.

Conclusion

This compound stands as a testament to the power of chiral building blocks in accelerating drug discovery. Its strategic application has enabled the development of promising clinical candidates. The synthetic methodologies outlined in this guide provide a robust foundation for researchers to access this valuable synthon and to further explore its potential in creating the next generation of innovative medicines. The continued development of efficient and scalable routes to this and related chiral pyrrolidines will undoubtedly fuel future advances in medicinal chemistry.

References

- 1. Synthesis, characterization and organocatalytic activity of novel chiral (ammoniummethyl)pyrrolidine-derived deep eutectic solvents [rua.ua.es]

- 2. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ligand-Controlled Cobalt-Catalyzed Regiodivergent Alkyne Hydroalkylation [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of (R)-2-(3-Fluorophenyl)pyrrolidine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-2-(3-Fluorophenyl)pyrrolidine has emerged as a significant chiral building block in medicinal chemistry. Its unique structural features, including the presence of a fluorine atom which can enhance metabolic stability and binding affinity, and a chiral pyrrolidine ring that provides a three-dimensional scaffold, make it a valuable intermediate in the synthesis of complex, biologically active molecules. This technical guide explores the potential applications of this compound, focusing on its role in the development of targeted therapeutics, with a primary focus on its incorporation into potent and selective kinase inhibitors.

While this compound itself is not typically a final drug product, its utility as a key intermediate is exemplified by its structural relationship to moieties found in advanced clinical and preclinical drug candidates. This guide will delve into the synthesis, mechanism of action, and preclinical data of compounds that feature a structurally similar core, highlighting the potential therapeutic avenues for derivatives of this compound.

Core Applications in Kinase Inhibition

The 2-arylpyrrolidine scaffold is a prevalent motif in a number of kinase inhibitors. The specific stereochemistry and the electronic properties imparted by the fluorophenyl group of this compound are critical for achieving high potency and selectivity for the target kinase.

Case Study: MSC2530818 - A Preclinical CDK8/19 Inhibitor

A prominent example of a preclinical candidate featuring a related 2-arylpyrrolidine moiety is MSC2530818, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2][3] While MSC2530818 incorporates a 2-(4-chlorophenyl)pyrrolidine group, the principles of its design and its biological activity provide a strong rationale for the application of this compound in the development of similar kinase inhibitors.

Mechanism of Action of CDK8/19 Inhibition

CDK8 and CDK19 are components of the Mediator complex, a key regulator of gene transcription.[4] In certain cancers, such as colorectal carcinoma, deregulation of CDK8 activity is linked to aberrant gene expression that drives tumor growth.[1] MSC2530818 acts as an ATP-competitive inhibitor, binding to the kinase domain of CDK8 and CDK19 and preventing the phosphorylation of their downstream targets.[1][5] A key pharmacodynamic biomarker for CDK8 activity is the phosphorylation of STAT1 on serine 727 (p-STAT1SER727).[1][5] Inhibition of this phosphorylation event in cancer cells is a direct measure of the compound's cellular potency.[1][5] Furthermore, CDK8 is implicated in the WNT signaling pathway, and inhibitors like MSC2530818 have been shown to potently inhibit WNT-dependent transcription in cancer cell lines with mutations in this pathway.[1]

Figure 2. General synthetic workflow for a kinase inhibitor.

Detailed Methodologies:

-

Amide Coupling: To a solution of the pyrazolopyridine carboxylic acid intermediate in a suitable solvent (e.g., N,N-dimethylformamide), a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are added. This is followed by the addition of this compound. The reaction mixture is stirred at room temperature until completion, as monitored by LC-MS.

-

Work-up and Purification: The reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous solutions of a weak acid (e.g., NH4Cl), a weak base (e.g., NaHCO3), and brine. The organic layer is then dried over a drying agent (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel. If necessary, chiral HPLC is employed to ensure high enantiomeric purity. [5]* Characterization: The structure and purity of the final compound are confirmed by standard analytical techniques, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). [5]

In Vitro Kinase Inhibition Assay

The potency of a synthesized inhibitor against its target kinase is determined using an in vitro kinase assay. A common method is a competition binding assay, such as the Lanthascreen™ Eu Kinase Binding Assay.

Protocol Overview:

-

Reagents:

-

CDK8/cyclin C kinase

-

Eu-anti-tag antibody

-

Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

-

Test compound (serially diluted)

-

-

Procedure: The kinase, tracer, and a serial dilution of the test compound are incubated together in a microplate. The amount of tracer that binds to the kinase is measured by Förster resonance energy transfer (FRET) between the europium-labeled antibody and the Alexa Fluor™ 647-labeled tracer.

-

Data Analysis: The IC50 value, which is the concentration of the test compound that inhibits 50% of the tracer binding, is calculated by fitting the data to a four-parameter logistic equation.

Cellular Assay for Target Engagement

To confirm that the inhibitor is active in a cellular context, an assay to measure the phosphorylation of a downstream target is employed. For a CDK8 inhibitor, this would involve measuring the levels of p-STAT1SER727.

Protocol Overview:

-

Cell Culture: A relevant cancer cell line (e.g., SW620) is cultured under standard conditions.

-

Compound Treatment: Cells are treated with a serial dilution of the test compound for a specified period.

-

Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined using a standard method (e.g., BCA assay).

-

Detection of p-STAT1SER727: The levels of phosphorylated STAT1 are quantified using a sensitive immunoassay, such as an ELISA or a bead-based multiplex assay (e.g., Luminex).

-

Data Analysis: The IC50 value is determined by plotting the percentage of p-STAT1 inhibition against the compound concentration and fitting the data to a dose-response curve. [5]

Conclusion

This compound is a valuable chiral intermediate with significant potential in medicinal chemistry, particularly for the development of targeted therapies such as kinase inhibitors. While direct biological data on this specific compound is limited, the extensive research on structurally related molecules, such as the preclinical CDK8/19 inhibitor MSC2530818, provides a strong foundation for its application. The methodologies and data presented in this guide offer a framework for the design, synthesis, and evaluation of novel therapeutics derived from this promising scaffold. Future research in this area will likely focus on leveraging the unique properties of this compound to develop next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles for the treatment of cancer and other diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. MSC-2530818 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Probe MSC2530818 | Chemical Probes Portal [chemicalprobes.org]

- 4. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis of Chiral Pyrrolidines: Modern Methodologies and Applications

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. Its stereochemistry is often crucial for therapeutic efficacy, making the development of enantioselective synthetic methods a significant area of research. This technical guide provides an in-depth review of three cutting-edge methodologies for the synthesis of chiral pyrrolidines: Phosphine-Catalyzed [3+2] Annulation, Asymmetric 1,3-Dipolar Cycloaddition for Deuterated Derivatives, and Biocatalytic Transaminase-Triggered Cyclization.

Phosphine-Catalyzed Enantioselective [3+2] Annulation

Phosphine catalysis has emerged as a powerful tool for the construction of complex molecular architectures. In the context of chiral pyrrolidine synthesis, phosphine-catalyzed [3+2] annulation reactions between allenoates and imines or their precursors offer a highly efficient and stereoselective route. This method often proceeds through a γ-umpolung/β-umpolung cascade, providing access to highly functionalized pyrrolidines with excellent control over stereochemistry.

Data Presentation: Phosphine-Catalyzed Synthesis of Chiral Pyrrolidines

The following table summarizes the results for the phosphine-catalyzed annulation of various aminocrotonates and allenoates, demonstrating the scope and efficiency of this methodology.

| Entry | Allenoate (R¹) | Aminocrotonate (R²) | Product | Yield (%) | dr | er |

| 1 | Et | 4-NO₂C₆H₄ | 1a | 80 | >20:1 | 95:5 |

| 2 | Et | 4-CNC₆H₄ | 1b | 70 | 5:1 | 95:5 |

| 3 | Et | 4-ClC₆H₄ | 1c | 71 | 4:1 | 92:8 |

| 4 | Et | 4-MeOC₆H₄ | 1d | 66 | 4:1 | 94:6 |

| 5 | Me | 4-NO₂C₆H₄ | 1e | 75 | >20:1 | 95:5 |

| 6 | Bn | 4-NO₂C₆H₄ | 1f | 85 | 10:1 | 96:4 |

Experimental Protocols: General Procedure for Phosphine-Catalyzed [3+2] Annulation

Synthesis of Pyrrolidine 1a:

To a solution of the homochiral phosphepine catalyst (5.4 mg, 0.0125 mmol, 10 mol%) in toluene (1.25 mL) at room temperature was added the allenoate (28.3 mg, 0.25 mmol, 2.0 equiv) and the aminocrotonate (31.3 mg, 0.125 mmol, 1.0 equiv). The reaction mixture was stirred at room temperature for 24 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired pyrrolidine 1a as a white solid.

Note: The enantiomeric ratio was determined by HPLC analysis on a chiral stationary phase.

Visualization: Catalytic Cycle of Phosphine-Catalyzed Annulation

Caption: Catalytic cycle for the phosphine-catalyzed synthesis of chiral pyrrolidines.

Asymmetric 1,3-Dipolar Cycloaddition for α-Deuterated Pyrrolidines

The incorporation of deuterium into drug molecules can significantly improve their pharmacokinetic and pharmacodynamic properties. A powerful strategy for the synthesis of enantioenriched α-deuterated pyrrolidines involves a catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. This method combines an in-situ H/D exchange with the cycloaddition reaction, allowing for the precise installation of a deuterium atom at a stereogenic center.

Data Presentation: Synthesis of Enantioenriched α-Deuterated Pyrrolidines

The following table showcases the substrate scope for the asymmetric 1,3-dipolar cycloaddition to form α-deuterated pyrrolidines.

| Entry | Imine (R¹) | Alkene (R²) | Product | Yield (%) | dr (endo/exo) | ee (%) | D-incorporation (%) |

| 1 | Ph | N-Phenylmaleimide | 2a | 95 | >99:1 | 98 | >99 |

| 2 | 4-ClC₆H₄ | N-Phenylmaleimide | 2b | 92 | >99:1 | 97 | >99 |

| 3 | 2-Naphthyl | N-Phenylmaleimide | 2c | 96 | >99:1 | 99 | >99 |

| 4 | Ph | Dimethyl Fumarate | 2d | 85 | >99:1 | 96 | >99 |

| 5 | Ph | Acrylonitrile | 2e | 78 | 95:5 | 94 | >99 |

| 6 | 4-MeOC₆H₄ | N-Phenylmaleimide | 2f | 94 | >99:1 | 98 | >99 |

Experimental Protocols: General Procedure for Asymmetric 1,3-Dipolar Cycloaddition

Synthesis of α-Deuterated Pyrrolidine 2a:

To a flame-dried Schlenk tube were added Cu(OTf)₂ (3.6 mg, 0.01 mmol, 5 mol%), the chiral ligand (6.3 mg, 0.011 mmol, 5.5 mol%), and 4Å molecular sieves (50 mg). The tube was evacuated and backfilled with argon three times. Anhydrous toluene (1.0 mL) was added, and the mixture was stirred at room temperature for 30 minutes. The aldimine ester (0.2 mmol, 1.0 equiv), N-phenylmaleimide (35 mg, 0.2 mmol, 1.0 equiv), and D₂O (36 μL, 2.0 mmol, 10 equiv) were added sequentially. The reaction mixture was stirred at 30 °C for 24 hours. The reaction was quenched with saturated aqueous NH₄Cl solution, and the aqueous layer was extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired product 2a .

Visualization: Workflow for Deuterated Pyrrolidine Synthesis

Caption: Workflow for the synthesis of α-deuterated pyrrolidines via H/D exchange and 1,3-dipolar cycloaddition.

Biocatalytic Transaminase-Triggered Cyclization

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Transaminases, in particular, have been employed in the asymmetric synthesis of chiral amines. A recent innovative approach utilizes transaminases to catalyze the amination of ω-chloroketones, which then undergo a spontaneous intramolecular cyclization to afford enantioenriched 2-substituted pyrrolidines. This method provides access to both enantiomers of the product by selecting the appropriate (R)- or (S)-selective transaminase.

Data Presentation: Transaminase-Triggered Synthesis of Chiral Pyrrolidines

The following table summarizes the results for the biocatalytic synthesis of various 2-substituted pyrrolidines using two complementary transaminases.

| Entry | Substrate (R) | Enzyme | Product | Yield (%) | ee (%) |

| 1 | Ph | (R)-selective TA | (R)-3a | 85 | >99.5 |

| 2 | Ph | (S)-selective TA | (S)-3a | 82 | >99.5 |

| 3 | 4-ClC₆H₄ | (R)-selective TA | (R)-3b | 90 | >99.5 |

| 4 | 4-ClC₆H₄ | (S)-selective TA | (S)-3b | 88 | >99.5 |

| 5 | 4-MeOC₆H₄ | (R)-selective TA | (R)-3c | 75 | 99 |

| 6 | 4-MeOC₆H₄ | (S)-selective TA | (S)-3c | 72 | 98 |

Experimental Protocols: General Procedure for Biocatalytic Synthesis

Synthesis of (R)-2-(4-chlorophenyl)pyrrolidine (R)-3b:

In a 50 mL flask, potassium phosphate buffer (100 mM, pH 8.0, 20 mL) was prepared containing pyridoxal 5'-phosphate (PLP, 1 mM), isopropylamine (1 M), and the (R)-selective transaminase (10 mg/mL). The ω-chloroketone substrate (50 mM) was dissolved in DMSO (20% v/v) and added to the reaction mixture. The flask was sealed and shaken at 37 °C and

The Advent of Asymmetric Organocatalysis: A Technical Guide to Chiral Pyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The field of asymmetric synthesis has been revolutionized by the emergence of organocatalysis, a powerful paradigm that utilizes small, chiral organic molecules to catalyze enantioselective transformations. Among the diverse array of organocatalysts, chiral pyrrolidine derivatives have established themselves as a cornerstone, offering remarkable efficiency, stereocontrol, and operational simplicity in a wide range of carbon-carbon bond-forming reactions. This technical guide provides an in-depth exploration of the core principles and practical applications of organocatalysis using chiral pyrrolidine derivatives, with a focus on key reactions, experimental methodologies, and the underlying mechanistic pathways.

Core Principles: Enamine and Iminium Ion Catalysis

The catalytic prowess of chiral pyrrolidine derivatives stems from their ability to reversibly form two key reactive intermediates with carbonyl compounds: enamines and iminium ions . These transient species modulate the reactivity of the carbonyl substrate, enabling highly stereoselective bond formations.

Enamine Catalysis: In this mode of activation, the chiral secondary amine of the pyrrolidine catalyst condenses with a ketone or aldehyde to form a nucleophilic enamine intermediate. The chirality of the catalyst directs the subsequent attack of an electrophile to one of the enamine's prochiral faces, thereby controlling the stereochemical outcome of the reaction. This strategy is central to reactions such as asymmetric aldol and Michael additions where the carbonyl compound acts as a nucleophile.

Iminium Ion Catalysis: Conversely, when reacting with α,β-unsaturated aldehydes or ketones, the chiral pyrrolidine catalyst forms a transient iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, enhancing its electrophilicity and activating it towards nucleophilic attack. The bulky substituents on the chiral catalyst effectively shield one face of the iminium ion, dictating the trajectory of the incoming nucleophile and ensuring high enantioselectivity. This activation mode is pivotal in conjugate additions and cycloaddition reactions.

Key Catalysts: Proline and Its Progeny

The pioneering work in this field began with the use of the naturally occurring amino acid, (S)-proline, which remains a versatile and cost-effective catalyst.[1][2] Building upon this foundation, a diverse family of more sophisticated chiral pyrrolidine catalysts has been developed, most notably the diarylprolinol silyl ethers, to achieve higher reactivity and stereoselectivity across a broader range of substrates.[3]

(S)-Proline: The Archetypal Catalyst

(S)-Proline is a bifunctional catalyst, possessing both a secondary amine and a carboxylic acid moiety. The amine is responsible for enamine/iminium ion formation, while the carboxylic acid group often plays a crucial role in the transition state assembly through hydrogen bonding, contributing to the organization and stereochemical control of the reaction.[4]

Diarylprolinol Silyl Ethers: Enhanced Steric Shielding